Sophoranone
Description
This compound has been reported in Millettia pulchra, Apis cerana, and other organisms with data available.
a flavonoid compound with isoprenoid side chains; extracted from a traditional Chinese medicine Shan Dou Gen, isolated from the roots of Sophora subprostrata; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORSRBKNYXPSDO-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331625 | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23057-55-8 | |
| Record name | Sophoranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sophoranone's Mechanism of Action in Cancer Cells: A Technical Guide
Sophoranone, a prenylated flavonoid derived from the roots of Sophora flavescens, has emerged as a promising natural compound with significant anti-cancer properties. This guide provides an in-depth analysis of its mechanisms of action, focusing on the molecular pathways it modulates to inhibit cancer cell proliferation, induce programmed cell death, and prevent metastasis.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, arrest of the cell cycle, and inhibition of key signaling pathways that govern cancer cell growth and survival.
1. Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: this compound treatment leads to the generation of reactive oxygen species (ROS) and the opening of mitochondrial permeability transition pores[1]. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm[1]. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. A key aspect of this process is the regulation of the Bcl-2 protein family; this compound decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins such as Bax.
-
Extrinsic Pathway: The compound can also activate the extrinsic pathway by increasing the expression of cleaved caspase-8, a key initiator of this cascade.
Caption: this compound-induced apoptotic pathways.
2. Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and S phases. This prevents cancer cells from dividing and propagating. The mechanism involves the modulation of key cell cycle regulatory proteins. For instance, in pancreatic cancer cells, sophoridine, a related compound, triggers S phase arrest through the ERK signaling pathway and induces G2/M arrest by down-regulating the cyclin B1/CDC2 complex[2][3]. This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27[4][5].
Caption: this compound's impact on cell cycle regulation.
3. Inhibition of Key Signaling Pathways
The anti-cancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.
-
MAPK Pathway: this compound and its related compounds can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cancer cell proliferation, migration, and invasion[6]. It can inhibit the phosphorylation of key components like ERK and JNK[6][7]. However, in some contexts, it can also activate JNK and p38, which are associated with cell death[2][6].
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and growth. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby promoting apoptosis and inhibiting proliferation[7].
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. This compound can inhibit NF-κB signaling, which contributes to its anti-cancer effects[7].
Caption: Overview of signaling pathways targeted by this compound.
4. Anti-Metastatic Activity
This compound demonstrates potential in curbing cancer metastasis. It has been shown to significantly decrease the number of invasive and migratory cells[6]. This is achieved by blocking MAPK-related pathways and potentially by regulating migration-related biomarkers like E-cadherin and N-cadherin[8].
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cancer Cell Line | Assay | Parameter | Result | Reference |
| Human Stomach Cancer (MKN7) | Growth Inhibition | IC50 | 1.2 ± 0.3 µM | [1] |
| Human Lung Carcinoma (H460) | MTT Assay | IC50 | 4.67 µM | [9] |
| Human Esophageal Cancer (KYSE-4) | Growth Inhibition | IC50 | 1.06 µM | [8] |
| Nasopharyngeal Carcinoma (CNE-1) | Invasion Assay | Inhibition | Significant decrease at 25, 50, 100 µmol/L | [6] |
| Nasopharyngeal Carcinoma (CNE-1) | Migration Assay | Inhibition | Significant decrease at 25, 50, 100 µmol/L | [6] |
Experimental Protocols
The findings described in this guide are based on a range of standard molecular and cellular biology techniques.
1. Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined from dose-response curves.
-
Caption: Workflow for the MTT cell viability assay.
2. Western Blotting
-
Principle: A technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: Cells treated with or without this compound are lysed to extract total protein.
-
Quantification: Protein concentration is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., anti-Akt, anti-Bax, anti-caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine relative protein expression levels.
-
3. Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Principle: A laser-based technology that measures the physical and chemical characteristics of cells as they pass one by one through a laser beam.
-
Methodology (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Staining: Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).
-
Analysis: The fluorescence of individual cells is measured by a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Methodology (Cell Cycle):
-
Cell Treatment & Fixation: Treated cells are harvested and fixed in cold ethanol.
-
Staining: Cells are treated with RNase and stained with a DNA-binding fluorescent dye like Propidium Iodide (PI).
-
Analysis: The flow cytometer measures the fluorescence intensity of each cell, which is proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model [mdpi.com]
- 6. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 7. researchgate.net [researchgate.net]
- 8. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Sophoranone's Apoptotic Induction Pathway: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms Driving Programmed Cell Death
For Immediate Release
This technical guide provides a comprehensive overview of the molecular pathways activated by sophoranone, a prenylated flavonoid, to induce apoptosis in cancer cells. This compound, a natural compound extracted from the root of Sophora flavescens (Shan Dou Gen), has demonstrated significant anti-tumor activity, primarily through the initiation of programmed cell death. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of natural compounds as potential therapeutic agents.
Core Mechanism: A Multi-Faceted Approach to Apoptosis Induction
This compound employs a multi-pronged strategy to trigger apoptosis, primarily targeting the mitochondria and activating key signaling cascades. The core mechanism involves the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a cascade of events leading to cell death.
Induction of Oxidative Stress
Treatment of cancer cells with this compound leads to a rapid increase in intracellular ROS levels. This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling.
Mitochondrial Dysregulation
The surge in ROS directly impacts the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential (ΔΨm) and facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. A key molecule released is cytochrome c, which plays a pivotal role in the formation of the apoptosome.
Regulation of the Bcl-2 Family of Proteins
This compound modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
Activation of Caspase Cascade
The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for the cleavage of a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Signaling Pathways
This compound has also been shown to influence key signaling pathways that govern cell survival and proliferation, including:
-
MAPK Pathway: this compound can modulate the phosphorylation status of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in both pro-apoptotic and anti-apoptotic signaling depending on the cellular context.
-
PI3K/Akt Pathway: Evidence suggests that this compound may inhibit the PI3K/Akt signaling pathway, a critical pro-survival pathway that is often hyperactivated in cancer.
Quantitative Data on this compound's Efficacy
The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings regarding its cytotoxic activity and impact on apoptotic markers.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |
| U937 | Human Leukemia | Not explicitly stated, but described as having strong activity | [1][2] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.
Table 2: Quantitative Effects of this compound on Apoptotic Markers
| Cell Line | Marker | Treatment Condition | Quantitative Change | Reference |
| MDA-MB-231 | Apoptotic Cells | Not specified | Increased | [3] |
| MDA-MB-231 | Bax Expression | Not specified | Increased | [3] |
| MDA-MB-231 | Bcl-2 Expression | Not specified | Decreased | [3] |
| MDA-MB-231 | Cleaved Caspase-3 | Not specified | Increased | [3] |
| MDA-MB-231 | Cleaved Caspase-8 | Not specified | Increased | [3] |
| MDA-MB-231 | Cleaved Caspase-9 | Not specified | Increased | [3] |
| HL-60 | Apoptotic Cells | Not specified | Significantly Increased | [4] |
| HL-60 | Bax Expression | Not specified | Upregulated | [4] |
| HL-60 | Bcl-2 Expression | Not specified | Downregulated | [4] |
| HL-60 | Activated Caspase-3 | Not specified | Activated | [4] |
| HL-60 | Activated Caspase-9 | Not specified | Activated | [4] |
| Miapaca-2 | Apoptotic Cells | 20 µM for 48h | 10.65 ± 2.91% | [5] |
| PANC-1 | Apoptotic Cells | 20 µM for 48h | 15.34 ± 2.36% | [5] |
Note: The quantitative changes are often described as "increased," "decreased," "upregulated," or "downregulated" in the literature. More precise fold-change data would be beneficial for comparative analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black plate or a suitable culture dish.
-
Treat the cells with this compound for the desired time.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader or flow cytometer.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
The JC-1 assay is used to assess changes in mitochondrial membrane potential.
Materials:
-
Cancer cell line of interest
-
This compound
-
JC-1 dye
-
Fluorescence microscope, flow cytometer, or microplate reader
Protocol:
-
Seed and treat cells with this compound.
-
Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Sophoranone and Reactive Oxygen Species Generation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sophoranone, a prenylated flavonoid extracted from the root of Sophora subprostrata, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS), leading to the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-induced ROS generation and subsequent cellular responses. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to further investigate and potentially harness the therapeutic capabilities of this compound.
Introduction to this compound and its Pro-oxidant Activity
This compound is a natural compound that has garnered interest for its potent cytotoxic effects against a range of cancer cells. Unlike many flavonoids that are primarily known for their antioxidant properties, this compound exhibits a pro-oxidant mechanism, particularly in the context of cancer therapy. This involves the generation of ROS, which are highly reactive molecules that can induce oxidative stress and trigger programmed cell death, or apoptosis.
Initial screenings of natural products identified this compound as a potent inducer of apoptosis in human leukemia cells[1]. Subsequent studies have shown its efficacy in various other cancer cell lines, highlighting its potential as a broad-spectrum anti-neoplastic agent.
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound are dose-dependent. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, indicating a degree of selectivity in its action.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |
| U937 | Human Leukemia | Not explicitly stated, but described as having stronger activity than other flavonoids | [1] |
| CNE-1 | Nasopharyngeal Carcinoma | Not explicitly stated, but effects observed at 100 µmol/L |
Core Mechanism: ROS-Mediated Apoptosis
The primary mechanism by which this compound exerts its anti-cancer effects is through the generation of intracellular ROS, which in turn initiates a cascade of events leading to apoptosis.
Mitochondrial Targeting and ROS Production
This compound directly targets the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS. The proposed mechanism involves the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm[1]. The generation of mitochondrial superoxide, a primary form of ROS, is a key initiating event.
Induction of Apoptosis
The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway of apoptosis. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Key Signaling Pathways Modulated by this compound-Induced ROS
The elevated levels of ROS induced by this compound act as signaling molecules that modulate several key intracellular pathways, influencing cell fate.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to activate the MAPK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Specifically, this compound treatment leads to the phosphorylation and activation of three major MAPKs: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of the JNK and p38 pathways is often associated with stress responses and the induction of apoptosis.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of ROS, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes. While this compound induces ROS, its specific long-term effects on the Nrf2 pathway require further investigation. It is plausible that an initial activation of Nrf2 as a protective response is overwhelmed by the sustained and high levels of ROS generated by this compound, ultimately leading to apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. ROS have a complex relationship with this pathway, capable of both activating and inhibiting it depending on the cellular context and the intensity of the oxidative stress. It is hypothesized that the high levels of ROS generated by this compound may lead to the inhibition of the PI3K/Akt pathway, thereby promoting apoptosis. This can occur through the oxidative inactivation of phosphatases that negatively regulate the pathway, such as PTEN, or through other indirect mechanisms.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of this compound's effects. The following are detailed protocols for key assays.
Measurement of Intracellular ROS Generation using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (e.g., DMSO).
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, detach the cells and analyze by flow cytometry.
-
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired. Collect both adherent and floating cells.
-
Cell Harvesting and Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the detection of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and cleaved caspases.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow and Logical Relationships
The investigation of this compound's effects on ROS generation and apoptosis follows a logical progression of experiments designed to elucidate the mechanism of action.
Conclusion and Future Directions
This compound represents a promising natural compound with potent anti-cancer activity driven by the generation of reactive oxygen species and the subsequent induction of apoptosis. Its ability to target mitochondria and modulate key signaling pathways, such as the MAPK pathway, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research.
Future investigations should focus on:
-
Dose-response and time-course studies: A more comprehensive understanding of the kinetics of ROS generation and apoptosis induction across a wider range of cancer cell lines is needed.
-
In vivo studies: Translating the in vitro findings to animal models is a critical next step to evaluate the efficacy and safety of this compound in a physiological context.
-
Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.
-
Detailed signaling pathway analysis: Further elucidation of the precise molecular interactions between this compound-induced ROS and the Nrf2 and PI3K/Akt pathways will provide a more complete picture of its mechanism of action.
By continuing to explore the multifaceted activities of this compound, the scientific community can move closer to unlocking its full potential as a novel therapeutic agent in the fight against cancer.
References
Sophoranone's Impact on Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoranone, a prenylated flavonoid extracted from Sophora flavescens, has emerged as a potent anti-cancer agent that induces apoptosis in a variety of cancer cell lines. A critical event in its mechanism of action is the disruption of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and integrity. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway. We will explore the role of reactive oxygen species (ROS) generation, the modulation of Bcl-2 family proteins, the opening of the mitochondrial permeability transition pore (mPTP), and the subsequent release of cytochrome c. Furthermore, this guide details the involvement of key signaling pathways, including the MAPK and PI3K/Akt pathways, in mediating this compound's effects. Detailed experimental protocols for key assays and a compilation of available quantitative data are provided to facilitate further research and drug development efforts.
Introduction
Mitochondria are central to cellular metabolism and are key regulators of programmed cell death, or apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function, and its dissipation is an early and often irreversible step in the apoptotic cascade. Natural compounds that can selectively target mitochondria and induce a loss of ΔΨm in cancer cells are of significant interest in oncology drug discovery.
This compound has demonstrated significant growth-inhibitory and apoptosis-inducing activities in various cancer cell lines, including human leukemia U937 cells and human stomach cancer MKN7 cells.[1] Its pro-apoptotic effects are largely attributed to its ability to directly target mitochondria.[1] This guide will dissect the intricate mechanisms underlying this compound's action on the mitochondrial membrane potential.
This compound's Mechanism of Action on Mitochondria
This compound initiates a cascade of events centered on the mitochondria, ultimately leading to a collapse of the mitochondrial membrane potential and the execution of apoptosis. The key molecular events are detailed below.
Induction of Reactive Oxygen Species (ROS)
A primary and early event following treatment with this compound is the generation of reactive oxygen species (ROS) within the cancer cells.[1] ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause oxidative damage to cellular components, including lipids, proteins, and DNA. In the context of apoptosis, ROS can act as signaling molecules to trigger the mitochondrial death pathway. The accumulation of ROS induced by this compound contributes to the opening of the mitochondrial permeability transition pore (mPTP).
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial step that leads to the permeabilization of the outer mitochondrial membrane.
Opening of the Mitochondrial Permeability Transition Pore (mPTP)
The culmination of increased ROS and a high Bax/Bcl-2 ratio is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1] The opening of the mPTP leads to an influx of solutes into the mitochondrial matrix, causing mitochondrial swelling and the uncoupling of oxidative phosphorylation. This event directly results in the dissipation of the mitochondrial membrane potential (ΔΨm).
Cytochrome c Release and Caspase Activation
The loss of ΔΨm and permeabilization of the outer mitochondrial membrane facilitate the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c.[1] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Involvement of Signaling Pathways
The pro-apoptotic effects of this compound are mediated through the modulation of key intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to activate the MAPK pathway, particularly the JNK and p38 MAPK branches, which are generally associated with stress responses and apoptosis.[2] Activation of these pathways can contribute to the phosphorylation and activation of pro-apoptotic Bcl-2 family members, further amplifying the apoptotic signal.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Evidence suggests that some anti-cancer agents exert their effects by inhibiting this pathway. While the direct effects of this compound on the PI3K/Akt pathway are still under investigation, its ability to induce apoptosis suggests a potential inhibitory role on this pro-survival signaling cascade.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the biological effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |
| CNE-1 | Nasopharyngeal Carcinoma | 25, 50, 100 (concentrations tested) | [2] |
| U937 | Human Leukemia | Not specified | [1] |
Table 2: Quantitative Effects of this compound on Apoptosis and Related Markers in CNE-1 Cells
| Treatment Group | Apoptosis Rate (%) | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio | Cleaved-caspase-3 Expression | Reference |
| Blank | 1.82 ± 0.15 | 0.21 ± 0.02 | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.15 ± 0.02 | [2] |
| SOP-L (25 µmol/L) | 8.56 ± 0.71 | 0.45 ± 0.04 | 0.39 ± 0.04 | 0.48 ± 0.05 | 0.32 ± 0.03 | [2] |
| SOP-M (50 µmol/L) | 15.23 ± 1.25 | 0.68 ± 0.06 | 0.56 ± 0.05 | 0.69 ± 0.07 | 0.51 ± 0.05 | [2] |
| SOP-H (100 µmol/L) | 28.74 ± 2.36 | 0.89 ± 0.08 | 0.78 ± 0.07 | 0.91 ± 0.08 | 0.76 ± 0.07 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control group.
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 1 ml of culture medium containing 10 µg/ml JC-1 to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 20 minutes.
-
-
Washing:
-
Remove the JC-1 containing medium and wash the cells twice with PBS.
-
-
Analysis:
-
Add 1 ml of PBS to each well.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
For fluorescence microscopy, capture images using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) fluorescence.
-
For flow cytometry, detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.
-
Calculate the ratio of red to green fluorescence intensity to determine the change in ΔΨm.
-
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This protocol is applicable for analyzing proteins such as Bax, Bcl-2, cleaved caspase-3, and components of the MAPK and PI3K/Akt signaling pathways.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-JNK, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific substrate for caspase-3 (DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified colorimetrically.
Protocol:
-
Cell Lysate Preparation:
-
After this compound treatment, collect the cells and lyse them according to the kit manufacturer's instructions.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's apoptotic signaling cascade.
Caption: Western Blot experimental workflow.
Conclusion
This compound represents a promising natural compound with potent anti-cancer activity, primarily driven by its ability to induce mitochondrial-mediated apoptosis. This technical guide has elucidated the key molecular events initiated by this compound, including the induction of ROS, modulation of Bcl-2 family proteins, opening of the mPTP, and the subsequent collapse of the mitochondrial membrane potential. The involvement of the MAPK signaling pathway further underscores the complex regulatory network targeted by this compound. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies that target mitochondrial function. Further research is warranted to fully delineate the role of the PI3K/Akt pathway and to expand the quantitative understanding of this compound's effects across a broader range of cancer types.
References
Sophoranone: A Comprehensive Technical Guide to Its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens and other plants of the Sophora genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades, such as the MAPK pathway.
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 25, 50, 100 (Concentrations Used) | [1] |
| Various Human Solid Tumor Cell Lines | Various | - | [2] |
Note: Specific IC50 values for a broad range of cell lines are not consistently available in the reviewed literature. The provided concentrations for CNE-1 cells were used to demonstrate a significant decrease in cell invasion and migration, and an increase in apoptosis[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Signaling Pathways in Anticancer Activity
This compound's anticancer effects are mediated through complex signaling pathways, primarily the mitochondrial apoptosis pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
This compound induces apoptosis by targeting the mitochondria. It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in this process[3][4][5][6][7].
References
- 1. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Sophoranone: A Deep Dive into its Signaling Pathway Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylflavonoid isolated from the roots of Sophora subprostrata and Sophora flavescens, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of this compound within key signaling pathways, offering a valuable resource for researchers and professionals in drug development. This compound has been shown to inhibit cell growth and induce apoptosis in various human cancer cell lines, suggesting its potential as a novel anticancer agent.[1][4]
Core Signaling Pathways Targeted by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the intrinsic apoptosis pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. There is also evidence to suggest the potential involvement of the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
This compound is a potent inducer of apoptosis, primarily through the mitochondrial-mediated intrinsic pathway.[1][4] The mechanism involves the generation of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore and subsequent release of cytochrome c into the cytoplasm.[1] This triggers a caspase cascade, ultimately leading to programmed cell death.
Key molecular events in this compound-induced apoptosis include:
-
Increased ROS Production: this compound treatment leads to an early-stage formation of reactive oxygen species within the cancer cells.[1]
-
Mitochondrial Disruption: The increase in ROS causes the opening of mitochondrial permeability pores, disrupting the mitochondrial membrane potential.[1]
-
Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[5][6]
-
Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax.[5][6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9] this compound has been shown to modulate the MAPK pathway, although its specific effects can be cell-type dependent. In nasopharyngeal carcinoma CNE-1 cells, this compound treatment leads to a decrease in the mRNA expression of MEK, ERK1, and ERK2, while increasing the phosphorylation of ERK, JNK, and p38. This suggests a complex regulatory role of this compound on the MAPK cascade. In some contexts, the activation of JNK and p38 can promote apoptosis.[7]
Key targets of this compound within the MAPK pathway include:
-
MEK/ERK: this compound can decrease the expression of key components of the MEK/ERK pathway.
-
JNK and p38: this compound can increase the phosphorylation (activation) of JNK and p38, which are stress-activated protein kinases often involved in apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[10][11] While direct studies on this compound's effect on NF-κB are limited, a related isoflavone, sophoricoside, has been shown to inhibit NF-κB signaling by preventing the phosphorylation and degradation of IκBα/β and the subsequent nuclear translocation of the p65 subunit in B cells.[12] This suggests that this compound may also possess inhibitory activity against the NF-κB pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation. Further research is warranted to elucidate the precise interaction of this compound with the NF-κB signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |
| H460 | Human Lung Carcinoma | 4.67 | [2] |
Table 2: Effects of this compound on Protein and mRNA Expression
| Cell Line | Target Molecule | Effect | Concentration | Reference |
| Nasopharyngeal Carcinoma CNE-1 | MEK mRNA | Decrease | 25, 50, 100 μmol/L | |
| Nasopharyngeal Carcinoma CNE-1 | ERK1 mRNA | Decrease | 50, 100 μmol/L | |
| Nasopharyngeal Carcinoma CNE-1 | ERK2 mRNA | Decrease | 25, 50, 100 μmol/L | |
| Nasopharyngeal Carcinoma CNE-1 | JNK mRNA | Decrease | 25, 50, 100 μmol/L | |
| Nasopharyngeal Carcinoma CNE-1 | p-ERK protein | Increase | 25, 50, 100 μmol/L | |
| Nasopharyngeal Carcinoma CNE-1 | p-JNK protein | Increase | 25, 50, 100 μmol/L | |
| Nasopharyngeal Carcinoma CNE-1 | p-p38 protein | Increase | 25, 50, 100 μmol/L | |
| MDA-MB-231 | Bcl-2 | Decrease | Not specified | [5] |
| MDA-MB-231 | Bcl-xL | Decrease | Not specified | [5] |
| MDA-MB-231 | Bax | Increase | Not specified | [5] |
| MDA-MB-231 | Cleaved Caspase-8 | Increase | Not specified | [5] |
| MDA-MB-231 | Cleaved Caspase-9 | Increase | Not specified | [5] |
| MDA-MB-231 | Cleaved Caspase-3 | Increase | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins in this compound-treated cells.[16][17][18][19][20]
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[21][22][23][24][25]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
NF-κB Luciferase Reporter Assay
This protocol is used to measure the effect of this compound on NF-κB transcriptional activity.[26][27][28][29][30]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound stock solution
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After incubation, lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Conclusion
This compound is a promising natural compound with significant anticancer properties. Its ability to induce apoptosis through the intrinsic pathway and modulate the MAPK signaling cascade highlights its potential as a therapeutic agent. Further investigation into its effects on the NF-κB pathway and other cancer-related signaling networks will provide a more comprehensive understanding of its mechanism of action and facilitate its development as a novel cancer therapy. This guide provides a foundational understanding of this compound's molecular targets and the experimental approaches to further elucidate its therapeutic potential.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 12. Sophoricoside isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. youtube.com [youtube.com]
- 20. origene.com [origene.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. kumc.edu [kumc.edu]
- 25. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 27. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. bosterbio.com [bosterbio.com]
Sophoranone: A Technical Guide to its Mechanisms of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylated flavonoid predominantly isolated from the roots of plants belonging to the Sophora genus, such as Sophora flavescens and Sophora subprostrata, has garnered significant attention in the scientific community for its diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current literature on this compound, focusing on its core mechanisms of action, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied. The underlying mechanisms of these activities are multifaceted, primarily involving the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways.
Anticancer Activity
This compound's anticancer effects are largely attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is achieved through the intricate interplay of several signaling cascades, the generation of reactive oxygen species (ROS), and the disruption of mitochondrial function.
This compound triggers apoptosis through both intrinsic and extrinsic pathways. A key event in this compound-induced apoptosis is the generation of intracellular ROS. This oxidative stress leads to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the mitochondrial membrane. The opening of the mPTP disrupts the mitochondrial membrane potential and facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.
The release of cytochrome c initiates a caspase cascade, which is a crucial component of the apoptotic machinery. This compound has been shown to modulate the expression of key apoptosis-regulating proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial dysfunction and the activation of effector caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate the phosphorylation status of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of JNK and p38 signaling pathways, coupled with the potential inhibition of the ERK pathway, is a critical mechanism by which this compound exerts its pro-apoptotic effects in cancer cells.
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit the PI3K/AKT pathway, leading to the de-repression of pro-apoptotic proteins and a reduction in cell survival signals. The downstream targets of the PI3K/AKT pathway that are affected by this compound include proteins involved in cell cycle progression and apoptosis regulation.
Anti-inflammatory Activity
This compound also exhibits potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been shown to inhibit the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of inflammatory target genes.
Quantitative Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a commonly reported metric. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Lung Carcinoma | 4.67 | [1][2] |
| MKN7 | Stomach Cancer | 1.2 ± 0.3 | [3] |
| CNE-1 | Nasopharyngeal Carcinoma | 25, 50, 100 (dose-dependent effects observed) | [4] |
| U937 | Leukemia | Stronger than daidzein, genistein, and quercetin | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to investigate the biological activities of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as those listed in the quantitative data table (e.g., H460, MKN7, CNE-1, U937).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.
-
Procedure:
-
Cells are seeded in a suitable plate or dish and treated with this compound.
-
The cells are then incubated with DCFH-DA solution (typically 5-10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
After incubation, the cells are washed with PBS to remove excess probe.
-
The fluorescence intensity of the oxidized product, DCF, is measured using a fluorescence microscope, flow cytometer, or fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.
-
Procedure:
-
Cells are treated with this compound as required.
-
The cells are then incubated with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
After incubation, the cells are washed with PBS.
-
The fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer or fluorescence plate reader. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
-
Procedure:
-
Cells are treated with this compound for the desired time points.
-
The cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38, phospho-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, IκBα, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
-
Procedure:
-
Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
The transfected cells are then treated with this compound, with or without an NF-κB activator (e.g., TNF-α or LPS).
-
After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The NF-κB activity is expressed as the relative luciferase activity, normalized to the control plasmid.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a promising natural compound with significant potential for development as a therapeutic agent, particularly in the fields of oncology and inflammation. Its multifaceted mechanisms of action, involving the induction of apoptosis through ROS generation and modulation of critical signaling pathways such as MAPK, PI3K/AKT, and NF-κB, provide a strong rationale for its further investigation. This technical guide has summarized the current understanding of this compound's biological activities and provided detailed experimental protocols to facilitate future research in this area. The continued exploration of this compound's pharmacological properties and the elucidation of its precise molecular targets will be crucial for translating its therapeutic potential into clinical applications.
References
Sophoranone: A Comprehensive Technical Guide on its Discovery, History, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoranone, a prenylated flavonoid isolated from the root of Sophora subprostrata, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical characteristics, and a detailed exploration of its biological activities and underlying mechanisms of action. This document synthesizes key research findings, presenting quantitative data in structured tables, and offers detailed experimental protocols for the isolation and biological evaluation of this promising natural compound. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions.
Discovery and Initial Characterization
This compound was first isolated from the root of Sophora subprostrata Chun et T. Chen, a plant used in traditional Chinese medicine.[1][2] The initial studies focused on identifying the chemical constituents of this medicinal plant, leading to the discovery of this novel flavonoid.[3]
1.1. Isolation from Sophora subprostrata
The isolation of this compound from the dried roots of Sophora subprostrata typically involves solvent extraction and chromatographic separation.
Experimental Protocol: Isolation of this compound
-
Extraction: The powdered, dried roots of Sophora subprostrata are extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.[2]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains compounds of medium polarity including flavonoids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by repeated column chromatography on silica gel and/or Sephadex LH-20, followed by recrystallization to yield pure this compound.[4]
1.2. Physicochemical Properties
This compound is a flavonoid characterized by a prenyl group attached to the flavonoid backbone. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₃₀O₅ |
| Molecular Weight | 422.51 g/mol |
| CAS Number | 6808-72-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol, ethanol |
1.3. Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques.
-
UV Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: Reveals the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Offers detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of all protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.
Chemical Synthesis
While the total synthesis of this compound itself is not extensively reported in the literature, synthetic strategies for related prenylated flavanones have been developed. These methods often involve the regioselective prenylation of a flavonoid precursor and subsequent cyclization to form the flavanone core. The synthesis of structurally similar compounds, such as (+/-)-sophoraflavanone A, has been achieved through a facile and efficient approach featuring regioselective prenylation of 2,4,6-trihydroxyacetophenone and regioselective cyclization of prenylated polyhydroxy chalcones.[5][6] The development of a robust total synthesis for this compound remains an area of interest for synthetic organic chemists.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.
3.1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Quantification: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
3.2. Anti-cancer Activity
This compound has shown potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| U937 | Human Leukemia | ~1.0 | [2] |
| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | Varies with concentration and time | [10] |
3.2.1. Induction of Apoptosis in Leukemia Cells
This compound is a potent inducer of apoptosis in human leukemia U937 cells.[2] The mechanism involves the generation of reactive oxygen species (ROS) and the subsequent opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and activation of the caspase cascade.[2][11]
Experimental Protocol: Apoptosis Analysis in U937 Cells
-
Cell Treatment: U937 cells are treated with various concentrations of this compound for different time points.
-
Morphological Analysis: Apoptotic morphology, such as chromatin condensation and nuclear fragmentation, can be observed by staining the cells with Hoechst 33342 or DAPI.
-
Flow Cytometry: Apoptosis can be quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometric analysis.[12][13]
-
Western Blot Analysis: The expression levels of key apoptotic proteins, such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins, are analyzed by Western blotting to elucidate the apoptotic pathway.[14]
DOT Script for this compound-Induced Apoptosis Pathway
Caption: this compound induces apoptosis via a mitochondria-dependent pathway.
3.2.2. Modulation of the MAPK Signaling Pathway in Nasopharyngeal Carcinoma
In nasopharyngeal carcinoma CNE-1 cells, this compound has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. This compound treatment can lead to the phosphorylation of key MAPK proteins, including ERK, JNK, and p38, ultimately contributing to its anti-cancer effects.[10]
Experimental Protocol: Western Blot Analysis of MAPK Signaling Pathway
-
Cell Lysis: CNE-1 cells are treated with this compound, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15][16][17]
DOT Script for this compound's Effect on MAPK Signaling
Caption: this compound modulates the MAPK signaling pathway.
Future Perspectives
This compound holds considerable promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial for its further preclinical and clinical development.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will help to identify the key structural features responsible for its activity and to optimize its potency and selectivity.
-
In Vivo Studies: Comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models of inflammation and cancer.
-
Target Identification: Further research is required to precisely identify the molecular targets of this compound and to fully elucidate its mechanisms of action.
Conclusion
This compound, a naturally occurring prenylated flavonoid, has emerged as a molecule of significant interest due to its potent anti-inflammatory and anti-cancer activities. This technical guide has provided a comprehensive overview of its discovery, isolation, and biological properties, including detailed experimental protocols and visual representations of its signaling pathways. The compelling preclinical data suggest that this compound warrants further investigation as a potential therapeutic agent for a range of human diseases. The continued exploration of its chemical synthesis and biological mechanisms will be critical in realizing its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoid saponins from Sophora subprostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A facile synthetic approach to prenylated flavanones: first total syntheses of (+/-)-bonannione A and (+/-)-sophoraflavanone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. apjai-journal.org [apjai-journal.org]
- 10. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijmcmed.org [ijmcmed.org]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Sophoranone: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophoranone, a prenylflavonoid isolated from the roots of Sophora flavescens, has demonstrated significant anti-cancer properties in various preclinical studies. This document provides detailed application notes and standardized protocols for investigating the in vitro effects of this compound on cancer cell lines. The included methodologies cover the assessment of cell viability, induction of apoptosis, cell cycle analysis, and the elucidation of its impact on key oncogenic signaling pathways, namely the MAPK and PI3K/Akt pathways. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented through diagrams.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN7 | Stomach Cancer | 1.2 ± 0.3 | [1] |
| H460 | Lung Carcinoma | 4.67 | |
| CNE-1 | Nasopharyngeal Carcinoma | 50 (approx.) | [2] |
| U937 | Leukemia | Stronger than daidzein, genistein, and quercetin | [1] |
Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI solution to the cell suspension and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the effect of this compound on key proteins in the MAPK and PI3K/Akt signaling pathways, as well as proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental workflow for in vitro analysis of this compound.
This compound's proposed mechanism of action on signaling pathways.
References
Sophoranone: Unveiling its Apoptotic Potential Through Flow Cytometry
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
Sophoranone, a prenylated flavonoid extracted from the roots of Sophora subprostrata, has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests that this compound exhibits potent anti-tumor activity by inducing programmed cell death, or apoptosis, in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of complex biological processes. These guidelines are intended for researchers, scientists, and professionals engaged in drug development and cancer biology.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis through a multifaceted mechanism primarily centered on the intrinsic mitochondrial pathway. The process is initiated by the generation of reactive oxygen species (ROS), which leads to the opening of the mitochondrial permeability transition pore. This event disrupts the mitochondrial membrane potential and facilitates the release of cytochrome c into the cytoplasm.[1][2] Cytosolic cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Subsequently, caspase-9 activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell.
Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis. The Bax/Bcl-2 ratio is a key determinant of a cell's susceptibility to apoptotic stimuli.
The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in this compound's mode of action. Studies have shown that this compound can induce the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which play complex roles in the regulation of apoptosis.
Quantitative Analysis of this compound-Induced Apoptosis
Flow cytometry, coupled with Annexin V and propidium iodide (PI) staining, provides a robust method for quantifying the extent of apoptosis induced by this compound. The following table summarizes the dose-dependent effect of this compound on the apoptosis rate in nasopharyngeal carcinoma CNE-1 cells.
| This compound Concentration (μmol/L) | Apoptosis Rate (%) |
| 0 (Control) | Baseline |
| 25 | Significantly Increased |
| 50 | Significantly Increased |
| 100 | Significantly Increased |
| Data derived from studies on nasopharyngeal carcinoma CNE-1 cells, indicating a significant increase in the apoptosis rate compared to the control group (P < 0.05). The baseline apoptosis rate in the control group is cell-line dependent. |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the steps for treating cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cultured cancer cells (e.g., U937, CNE-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium from the stock solution. Common concentrations to test range from 10 to 100 µM.
-
Control Groups: Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the control solutions.
-
Incubation Period: Incubate the cells for a predetermined time, typically ranging from 24 to 72 hours, depending on the cell line and experimental goals.
-
Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, use trypsin-EDTA to detach them from the plate. For suspension cells, collect them directly. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet with cold PBS to remove any residual medium and treatment solution. The cells are now ready for apoptosis analysis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Excitation/Emission: For Annexin V-FITC, use a 488 nm laser for excitation and detect emission at approximately 530 nm (typically in the FL1 channel). For PI, use a 488 nm laser for excitation and detect emission at approximately 617 nm (typically in the FL2 or FL3 channel).
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells (primary): Annexin V-negative and PI-positive (upper-left quadrant).
-
-
Visualizing the Molecular Pathways
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key molecular events in this compound-induced apoptosis.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the experimental workflow for analyzing this compound-induced apoptosis.
Caption: Workflow for apoptosis analysis.
References
Application Notes and Protocols for Sophoranone in Protein Expression Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylated flavonoid isolated from Sophora flavescens and other related plants, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Mechanistic studies have revealed that this compound exerts its effects by modulating various intracellular signaling pathways, leading to changes in the expression and activation of key regulatory proteins. Western blotting is an indispensable technique for elucidating these molecular mechanisms by enabling the detection and quantification of specific proteins in cell lysates following treatment with this compound.
These application notes provide a comprehensive guide to utilizing Western blot analysis to study the effects of this compound on protein expression, with a focus on key signaling pathways implicated in its mechanism of action: apoptosis, autophagy, PI3K/Akt, MAPK, and NF-κB.
Mechanism of Action of this compound
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, characterized by the release of cytochrome c.[1] Its biological activities are also linked to the modulation of critical signaling cascades that regulate cell survival, proliferation, and inflammation. Key pathways influenced by this compound include:
-
Apoptosis: this compound can trigger programmed cell death by altering the expression of pro- and anti-apoptotic proteins.
-
Autophagy: This compound may influence the cellular process of autophagy, a critical mechanism for cellular homeostasis and response to stress.
-
PI3K/Akt Signaling: The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a potential target of this compound.
-
MAPK Signaling: this compound can affect the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli.[2]
-
NF-κB Signaling: The NF-κB pathway, a master regulator of inflammation and cell survival, is another pathway that can be modulated by this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables present illustrative quantitative data representing the expected effects of this compound on key proteins in various signaling pathways, as analyzed by Western blot and subsequent densitometry. The data is expressed as a fold change relative to an untreated control.
Note: The following data are hypothetical and intended for illustrative purposes to demonstrate expected outcomes based on the known biological activities of this compound. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Treatment (this compound Concentration) | Fold Change (vs. Control) |
| Bax | 25 µM | 1.8 |
| 50 µM | 2.5 | |
| Bcl-2 | 25 µM | 0.6 |
| 50 µM | 0.3 | |
| Cleaved Caspase-3 | 25 µM | 2.1 |
| 50 µM | 3.8 | |
| Cleaved PARP | 25 µM | 2.5 |
| 50 µM | 4.2 |
Table 2: Effect of this compound on Autophagy-Related Protein Expression
| Protein Ratio | Treatment (this compound Concentration) | Fold Change (vs. Control) |
| LC3-II/LC3-I | 25 µM | 2.0 |
| 50 µM | 3.5 | |
| p62/SQSTM1 | 25 µM | 0.7 |
| 50 µM | 0.4 |
Table 3: Effect of this compound on PI3K/Akt Signaling Pathway
| Protein Ratio | Treatment (this compound Concentration) | Fold Change (vs. Control) |
| p-Akt/Akt | 25 µM | 0.5 |
| 50 µM | 0.2 | |
| p-mTOR/mTOR | 25 µM | 0.4 |
| 50 µM | 0.1 |
Table 4: Effect of this compound on MAPK Signaling Pathway
| Protein Ratio | Treatment (this compound Concentration) | Fold Change (vs. Control) |
| p-ERK/ERK | 25 µM | 0.6 |
| 50 µM | 0.3 | |
| p-JNK/JNK | 25 µM | 1.9 |
| 50 µM | 2.8 | |
| p-p38/p38 | 25 µM | 2.2 |
| 50 µM | 3.5 |
Table 5: Effect of this compound on NF-κB Signaling Pathway
| Protein Ratio | Treatment (this compound Concentration) | Fold Change (vs. Control) |
| p-p65/p65 | 25 µM | 0.4 |
| 50 µM | 0.2 | |
| IκBα | 25 µM | 1.5 |
| 50 µM | 2.1 |
Experimental Protocols
This section provides a detailed protocol for the investigation of this compound's effects on protein expression using Western blotting.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Detailed Methodology
1. Cell Culture and Treatment
1.1. Cell Seeding: Plate the desired cell line (e.g., cancer cell lines such as U937, HeLa, or MCF-7) in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment.
1.2. This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
1.3. Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. Replace the existing medium with the this compound-containing or vehicle control medium and incubate for the desired time (e.g., 24, 48 hours).
2. Protein Extraction
2.1. Cell Lysis:
- Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).
- Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with intermittent vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2.2. Protein Quantification:
- Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
3.1. Sample Denaturation:
- Based on the protein concentration, normalize the volume of each sample to contain an equal amount of protein (e.g., 20-40 µg).
- Add 4x or 6x Laemmli sample buffer to each sample.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
3.2. SDS-PAGE:
- Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
- Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4. Protein Transfer
4.1. Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, this step is not necessary.
4.2. Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
4.3. Electrotransfer: Transfer the proteins from the gel to the membrane by applying an electrical current. The time and voltage/amperage will depend on the transfer system and the size of the proteins.
5. Immunoblotting
5.1. Blocking:
- After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
- Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
5.2. Primary Antibody Incubation:
- Dilute the primary antibody specific to your protein of interest in the blocking solution at the manufacturer's recommended concentration.
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
5.3. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
5.4. Secondary Antibody Incubation:
- Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking solution.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
5.5. Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
6. Detection and Analysis
6.1. Signal Development:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
6.2. Image Acquisition:
- Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
6.3. Densitometry and Quantification:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) in the same lane.
- For phosphorylated proteins, normalize the intensity of the phospho-protein band to the intensity of the total protein band.
- Calculate the fold change in protein expression relative to the vehicle-treated control.
Signaling Pathway Diagrams
Apoptosis Signaling Pathway
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
Sophoranone: In Vivo Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens and Sophora tonkinensis, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, anti-cancer, and immunomodulatory agent. This document provides detailed application notes and protocols for utilizing this compound in various in vivo animal models to further investigate its therapeutic potential. The protocols outlined below are based on established methodologies and findings from studies on this compound and related compounds.
Data Presentation
Table 1: In Vitro Bioactivity of this compound and Related Compounds
| Compound | Cell Line | Bioactivity | Key Findings |
| This compound | Human leukemia U937 cells | Apoptosis Induction | Stronger activity than daidzein, genistein, and quercetin.[1] |
| This compound | Nasopharyngeal carcinoma CNE-1 cells | Anti-cancer | Decreased cell invasion and migration, induced apoptosis.[2] |
| Sophocarpine | RAW 264.7 macrophages | Anti-inflammatory | Suppressed LPS-stimulated NO, TNF-α, and IL-6 production.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | 33.7 ± 14.8 ng/mL | [4] |
| Tmax (Time to Maximum Concentration) | ~60-75 min | [4] |
| Oral Bioavailability | Low | [4][5] |
| Plasma Protein Binding | >99.9% | [5][6] |
Experimental Protocols
Murine Model of Allergic Asthma (Anti-inflammatory)
This protocol describes the induction of an allergic airway inflammation model in BALB/c mice using ovalbumin (OVA), a widely used model to study asthma pathogenesis and evaluate potential therapeutics like this compound.[1][4][5][7][8][9][10]
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
Nebulizer
-
Methacholine
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
The control group receives i.p. injections of PBS with aluminum hydroxide only.
-
-
This compound Administration:
-
Starting from day 21 to day 27, administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle control (e.g., 0.5% carboxymethylcellulose) to the mice via oral gavage or i.p. injection daily.
-
A positive control group treated with an established anti-inflammatory drug like dexamethasone can be included.
-
-
Airway Challenge:
-
From day 25 to day 27, challenge the mice (except for the naive control group) with 1% OVA aerosol for 30 minutes using a nebulizer.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR by measuring changes in lung resistance in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
-
Sample Collection and Analysis:
-
48 hours after the final challenge, euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid by lavaging the lungs with PBS. Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators in the BAL fluid supernatant by ELISA.
-
Collect lung tissue for histopathological analysis (e.g., H&E staining for inflammatory cell infiltration and PAS staining for mucus production).
-
Carrageenan-Induced Paw Edema Model (Acute Inflammation)
This model is used to evaluate the anti-inflammatory activity of this compound against acute inflammation.
Materials:
-
This compound
-
λ-Carrageenan
-
Normal saline
-
Plethysmometer
-
Sprague-Dawley rats or Swiss albino mice
Protocol:
-
Animal Groups:
-
Divide animals into groups: Vehicle control, this compound (different doses, e.g., 25, 50, 100 mg/kg, p.o. or i.p.), and a positive control (e.g., indomethacin, 10 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle one hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Human Tumor Xenograft Model (Anti-cancer)
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[11][12][13][14]
Materials:
-
This compound
-
Human cancer cell line (e.g., nasopharyngeal carcinoma CNE-1, human leukemia U937)
-
Matrigel
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Calipers
Protocol:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control and this compound at various doses.
-
-
This compound Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, i.p. injection) daily or on a specified schedule for a defined period (e.g., 21 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting for signaling pathway proteins.
-
Signaling Pathways and Visualizations
This compound and related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer, primarily the NF-κB and MAPK pathways.[2][3][15]
NF-κB Signaling Pathway in Inflammation
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
References
- 1. oatext.com [oatext.com]
- 2. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Allergic Inflammation in a Murine Model of Asthma Is Dependent on the Costimulatory Receptor Ox40 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of a BALB/c Mouse Model for Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved murine model of asthma: selective airway inflammation, epithelial lesions and increased methacholine responsiveness following chronic exposure to aerosolised allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
Sophoranone in Murine Models: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of sophoranone dosage and administration in mice, compiled from available preclinical research. This document details recommended dosage ranges, administration protocols, and insights into the potential signaling pathways modulated by this compound.
Data Presentation: Dosage and Administration Summary
Quantitative data from studies on this compound and related compounds in rodents are summarized below. It is crucial to note that direct in vivo dosage studies for pure this compound in mice are limited. The provided data from related compounds, such as sophocarpine and flavonoid-rich extracts, serve as a valuable starting point for dose-ranging studies.
| Compound | Animal Model | Administration Route | Dosage Range | Key Findings |
| Sophocarpine | Mice | Intraperitoneal (i.p.) | 20 - 80 mg/kg | Demonstrated analgesic and anti-inflammatory effects.[1] |
| Flavonoid-rich extract from Sophora flavescens | Mice | Oral (gavage) | Up to 9.0 g/kg | No observed adverse effects, indicating a high safety margin for oral administration of related flavonoids. |
| This compound (from Sophora tonkinensis extract) | Rats | Oral (gavage) | 12.9 mg/kg | Pharmacokinetic parameters determined (Note: Data from rats may not directly translate to mice). |
Experimental Protocols
Detailed methodologies for common administration routes in mice are provided below. These protocols are general and should be adapted based on specific experimental designs and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration of therapeutic agents in mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and Tween 80 for poorly soluble compounds)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration with a sterile vehicle like saline or PBS. Ensure the final concentration of the solvent is well-tolerated by the animals.
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse's head slightly downwards.
-
-
Injection:
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 10-20 degree angle, bevel up, to a depth of approximately 5 mm. Avoid injecting into the cecum or urinary bladder.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe.
-
Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress, discomfort, or adverse reactions.
Protocol 2: Oral Gavage
Oral gavage ensures accurate oral dosing directly into the stomach.
Materials:
-
This compound
-
Sterile vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile oral gavage needles (flexible or rigid, 20-22 gauge with a ball tip)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension/Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
-
Animal Handling and Restraint:
-
Weigh the mouse for accurate volume calculation.
-
Gently restrain the mouse by scruffing the neck, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Moisten the tip of the gavage needle with sterile water or the vehicle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the this compound formulation. The recommended maximum volume is typically 10 mL/kg.
-
Gently withdraw the gavage needle.
-
-
Post-gavage Monitoring: Observe the mouse for any signs of respiratory distress, regurgitation, or other adverse effects.
Signaling Pathways
Based on in vitro studies of this compound and in vivo studies of related compounds, the following signaling pathways are potential targets of this compound in mice. The diagrams below illustrate the hypothesized points of inhibition.
MAPK Signaling Pathway
In vitro studies have indicated that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis.
PI3K/Akt Signaling Pathway
Flavonoids similar to this compound have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.
NF-κB Signaling Pathway
In vivo studies with related compounds like sophocarpine and sophoricoside suggest that this compound may inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response.
References
Sophoranone: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of sophoranone, a naturally occurring flavonoid with demonstrated anti-cancer and anti-inflammatory properties. This document outlines its solubility in various solvents, provides detailed protocols for key in vitro assays, and illustrates its mechanism of action through relevant signaling pathways.
Physicochemical Properties and Solubility
This compound is a flavonoid compound that can be isolated from the root of Sophora subprostrata. For consistent and reproducible experimental results, understanding its solubility is critical.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is highly soluble in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for preparing stock solutions for in vitro experiments. For in vivo studies, a combination of DMSO and corn oil has been successfully used.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL[1] | 217.11 mM[1] | Ultrasonic assistance may be required for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[2] | ≥ 5.43 mM[2] | Suitable for in vivo animal studies.[2] |
| Ethanol | Data not publicly available. | - | Flavonoids, in general, have variable solubility in ethanol. Empirical determination is recommended. |
| Water | Data not publicly available. | - | As a flavonoid, this compound is expected to have very low aqueous solubility. |
Experimental Protocols
Detailed methodologies for common assays involving this compound are provided below. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator water bath for 5-10 minutes to aid dissolution.[1]
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[2]
Vehicle Control: In all experiments, include a vehicle control containing the same final concentration of DMSO used to deliver the highest concentration of this compound. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete culture medium). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Western Blot Analysis of MAPK Signaling Pathway
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-ERK).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the known signaling pathways affected by this compound.
Experimental workflow for in vitro studies with this compound.
This compound's effect on the MAPK signaling pathway.
Studies have shown that this compound can decrease the mRNA expression of MEK, while increasing the phosphorylation of ERK, JNK, and p38, ultimately leading to apoptosis and the inhibition of cancer cell proliferation and invasion.[3]
This compound-induced apoptosis signaling pathway.
This compound induces apoptosis through the formation of reactive oxygen species (ROS), which leads to the opening of the mitochondrial permeability transition pore and the release of cytochrome c.[1] This, in turn, activates the caspase cascade, culminating in programmed cell death.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
Sophoranone: Application Notes and Protocols for Drug Development Professionals
Abstract
Sophoranone, a prenylated flavonoid isolated from Sophora tonkinensis, has demonstrated significant potential in oncological and inflammatory research. Its mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways, make it a compound of interest for drug development. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with methodologies for in vitro and in vivo studies to facilitate consistent and reproducible experimental outcomes.
This compound Stock Solution: Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and biological activity. The following protocols are recommended for researchers in drug development.
Solubility and Recommended Solvents
This compound exhibits solubility in various organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Source |
| Molecular Weight | 460.60 g/mol | [1] |
| In Vitro Solubility | 100 mg/mL in DMSO (217.11 mM) | [1] |
| In Vivo Formulation | A stock solution in DMSO can be further diluted in corn oil. For example, a 10% DMSO and 90% corn oil formulation can achieve a solubility of ≥ 2.5 mg/mL. |
Note: For complete dissolution in DMSO, ultrasonic treatment may be necessary. It is also advised to use a freshly opened bottle of DMSO as it is hygroscopic, and water content can affect solubility.[1]
Protocol for Preparing a 100 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For 1 mL of a 100 mM stock solution, 46.06 mg of this compound is required.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the corresponding volume of sterile DMSO to achieve the final concentration of 100 mM.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
The stability of the this compound stock solution is dependent on the storage temperature.
Table 2: Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Source |
| -20°C | Up to 1 month | Protect from light, store under nitrogen. | [1] |
| -80°C | Up to 6 months | Protect from light, store under nitrogen. | [1] |
Note: Before use, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments involving this compound. Researchers should optimize these protocols for their specific cell lines or animal models.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U937 human leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Typical treatment concentrations for in vitro assays can range from 0 to 50 µM.[2]
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells).
In Vivo Animal Study: General Administration Protocol
This protocol provides a general guideline for the administration of this compound to rodents. The specific dosage, administration route, and vehicle should be determined based on preliminary toxicity and efficacy studies.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile corn oil
-
Appropriate animal model (e.g., mice or rats)
-
Syringes and needles suitable for the chosen administration route
Procedure:
-
Formulation Preparation: Prepare a stock solution of this compound in DMSO. For administration, this stock solution can be diluted with a vehicle such as corn oil to achieve the desired final concentration and to minimize the toxicity of DMSO. A common formulation is 10% DMSO in corn oil.
-
Dosage Calculation: The dosage for animal studies should be calculated based on the body weight of the animal (mg/kg).
-
Administration: Administer the this compound formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be appropriate for the size of the animal.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Pharmacokinetic Analysis: At predetermined time points, blood samples can be collected to determine the plasma concentration of this compound and its pharmacokinetic profile.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis in cancer cells.
Induction of Apoptosis via Reactive Oxygen Species (ROS) and Mitochondrial Pathway
This compound has been shown to induce apoptosis in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
Caption: this compound-induced apoptotic pathway.
Modulation of the MAPK Signaling Pathway
This compound can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to promote the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38.
Caption: this compound's effect on the MAPK signaling pathway.
Conclusion
These application notes provide a foundational framework for the handling and experimental use of this compound. Adherence to these protocols will aid researchers in obtaining reliable and reproducible data, thereby accelerating the investigation of this compound's therapeutic potential. Further optimization based on specific experimental setups is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Sophoranone for Inducing Apoptosis in U937 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylated flavonoid extracted from the roots of Sophora subprostrata (Shan Dou Gen), has demonstrated significant potential as an anti-cancer agent.[1] Research has shown that this compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines, with a particularly potent effect observed in human leukemia U937 cells.[1] The mechanism of action in U937 cells is primarily mediated through the intrinsic apoptotic pathway, targeting the mitochondria. This document provides detailed application notes and experimental protocols for studying this compound-induced apoptosis in U937 cells.
Mechanism of Action
This compound triggers apoptosis in U937 cells through a signaling cascade initiated at the mitochondria. The key events in this pathway include:
-
Induction of Reactive Oxygen Species (ROS): Treatment of U937 cells with this compound leads to the early formation of ROS.[1]
-
Mitochondrial Permeability Transition Pore (MPTP) Opening: The increase in ROS contributes to the opening of the MPTP.[1]
-
Cytochrome c Release: The opening of the MPTP results in the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the execution of apoptosis.
Notably, the apoptosis-inducing activity of this compound in U937 cells is reported to be significantly stronger than that of other flavonoids like daidzein, genistein, and quercetin.[1] Furthermore, inhibitors of mitochondrial respiratory chain complexes III and IV have been shown to prevent the release of cytochrome c and subsequent apoptosis induced by this compound, highlighting the central role of mitochondrial function in its mechanism of action.[1]
Data Presentation
While specific quantitative data for this compound's effects on U937 cells are not extensively published in a consolidated format, the following tables provide a template for organizing experimentally derived data.
Table 1: Cytotoxicity of this compound on U937 Cells (Example Data)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 5 | 62 ± 3.5 |
| 10 | 48 ± 2.9 |
| 25 | 25 ± 2.1 |
| 50 | 10 ± 1.5 |
| IC50 (µM) | ~10 µM (Hypothetical) |
Note: The IC50 value for this compound in U937 cells has not been explicitly reported in the reviewed literature. An IC50 of 1.2 ± 0.3 µM was reported for human stomach cancer MKN7 cells.[1] Researchers should determine the IC50 value experimentally for U937 cells.
Table 2: Apoptosis Induction by this compound in U937 Cells (Example Data)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 10 | 15.2 ± 1.5 | 5.8 ± 0.9 |
| 25 | 35.8 ± 2.9 | 18.4 ± 1.7 |
| 50 | 55.1 ± 4.2 | 25.3 ± 2.2 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Example Data)
| Treatment | Relative Bax Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 2.5 | 0.4 | 4.8 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on U937 cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of U937 cells.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
U937 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed U937 cells in 6-well plates at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound for the desired time.
-
Collect the cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key apoptotic proteins such as Bcl-2 family members and caspases.
Materials:
-
U937 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat U937 cells with this compound as described in Protocol 2.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound-induced apoptotic signaling pathway in U937 cells.
Caption: General experimental workflow for studying this compound's effects.
References
Application Notes and Protocols for Sophoranone in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophoranone, a prenylated flavonoid extracted from the root of Sophora subprostrata, has demonstrated significant potential as an anti-leukemic agent. In vitro studies have highlighted its potent apoptosis-inducing capabilities in human leukemia cell lines. The primary mechanism of action appears to be centered on the induction of oxidative stress and the activation of the intrinsic mitochondrial apoptotic pathway. Furthermore, evidence suggests the involvement of the mitogen-activated protein kinase (MAPK) signaling cascade in mediating the cellular responses to this compound. These application notes provide a detailed overview of the experimental data and protocols for utilizing this compound in leukemia research models.
Data Presentation
While specific IC50 values for this compound across a wide range of leukemia cell lines are not extensively documented in publicly available literature, preliminary studies indicate potent activity. For instance, the growth-inhibitory and apoptosis-inducing activities of this compound in U937 leukemia cells have been reported to be significantly stronger than other flavonoids[1]. One study reported a 50% inhibition of growth (IC50) of human stomach cancer MKN7 cells at 1.2 ± 0.3 µM by this compound[1]. Researchers are encouraged to determine the IC50 values for their specific leukemia cell lines of interest using the protocols provided below.
Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines (Template)
| Cell Line | Leukemia Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | 48 | Data not available | [1] |
| HL-60 | Promyelocytic Leukemia | 48 | Data not available | |
| Jurkat | T-cell Leukemia | 48 | Data not available | |
| K562 | Chronic Myelogenous Leukemia | 48 | Data not available |
Table 2: In Vivo Efficacy of this compound in a Murine Leukemia Xenograft Model (Template)
| Treatment Group | Dose and Schedule | Average Tumor Volume (mm³) | Change in Body Weight (%) | Increase in Lifespan (%) | Reference |
| Vehicle Control | e.g., 0.5% CMC, daily, p.o. | Data not available | Data not available | N/A | |
| This compound | e.g., 50 mg/kg, daily, p.o. | Data not available | Data not available | Data not available | |
| Positive Control | e.g., Doxorubicin, 2 mg/kg, i.p., twice weekly | Data not available | Data not available | Data not available |
Signaling Pathways
This compound exerts its anti-leukemic effects through the modulation of key signaling pathways controlling apoptosis and cell survival.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis in leukemia cells, such as the U937 cell line, primarily through the mitochondrial or intrinsic pathway. This process is initiated by the generation of reactive oxygen species (ROS), which leads to the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis[1].
Caption: this compound-induced mitochondrial apoptosis pathway in leukemia cells.
MAPK Signaling Pathway
In addition to the mitochondrial pathway, this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. While the precise effects of this compound on MAPK signaling in leukemia cells require further elucidation, a related compound, Sophoraflavanone G, has been shown to activate MAPK pathways in HL-60 leukemia cells[2]. The diagram below illustrates the potential involvement of these pathways.
Caption: Potential modulation of MAPK signaling pathways by this compound in leukemia.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-leukemic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on leukemia cell lines.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Leukemia cell lines (e.g., U937, HL-60)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Workflow:
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at a density of 5 x 10⁵ cells/well.
-
Treat the cells with this compound at its IC50 concentration (as determined by the MTT assay) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-ERK, anti-p-JNK, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat leukemia cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Use β-actin as a loading control.
Conclusion
This compound presents a promising avenue for the development of novel anti-leukemia therapies. Its ability to induce apoptosis through the mitochondrial pathway and potentially modulate MAPK signaling warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the efficacy and mechanism of action of this compound in various leukemia research models. Further studies are needed to establish a comprehensive profile of its activity, including the determination of IC50 values in a broader panel of leukemia cell lines and the evaluation of its in vivo efficacy and safety.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sophoranone Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sophoranone, specifically addressing challenges related to its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies. Some sources indicate a solubility of at least 2.5 mg/mL, while others suggest that concentrations up to 100 mg/mL are achievable with the use of sonication.[1] This variability may depend on the purity of the this compound, the quality of the DMSO, and the dissolution method.
Q2: Why is my this compound not dissolving in DMSO?
A2: Several factors can contribute to poor dissolution of this compound in DMSO:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. It is highly recommended to use a new, unopened bottle of anhydrous or high-purity DMSO.
-
Compound Purity: Impurities in the this compound sample can affect its solubility.
-
Temperature: Dissolution may be more effective at a slightly elevated temperature.
-
Insufficient Agitation: Proper mixing is crucial for dissolving the compound.
Q3: Can I heat the this compound solution to improve solubility?
A3: Gentle heating can be used to aid dissolution. It is advisable to warm the solution to 37°C (98.6°F) for 10-30 minutes. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q4: Are there alternative solvents I can use if this compound does not dissolve in DMSO?
A4: Yes, if you continue to face challenges with DMSO, other solvents commonly used for flavonoids can be considered. These include:
-
Ethanol
-
Methanol
-
Acetone
Often, aqueous mixtures of these solvents (e.g., 70% ethanol in water) are effective in dissolving flavonoids. The choice of solvent will depend on the specific requirements of your experiment, particularly concerning cell toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | 1. Hygroscopic DMSO (absorbed water).2. Insufficient agitation.3. Low ambient temperature. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.2. Vortex the solution vigorously and/or use an ultrasonic bath.3. Gently warm the solution to 37°C for 10-30 minutes. |
| Precipitate forms after dissolving and storing the solution. | 1. Solution is supersaturated.2. Temperature fluctuations during storage. | 1. Try preparing a slightly more dilute stock solution.2. Store the stock solution at a consistent temperature (-20°C or -80°C). Before use, allow the solution to come to room temperature and check for any precipitate. If present, try to redissolve using sonication or gentle warming. |
| Precipitate forms when adding the DMSO stock to aqueous media. | 1. this compound is poorly soluble in the aqueous buffer.2. The final concentration of DMSO is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your culture medium, if your cells can tolerate it (typically up to 0.5%).2. Serially dilute the compound in DMSO before adding it to the aqueous medium.3. Consider using a different solvent system if the issue persists. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 460.60 g/mol | |
| Solubility in DMSO | ≥ 2.5 mg/mL | [1] |
| Solubility in DMSO (with sonication) | 100 mg/mL (217.11 mM) | [1] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol outlines the steps to prepare a stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.
-
If dissolution is still incomplete, place the tube in a 37°C water bath or incubator for 10-30 minutes, with intermittent vortexing.
-
Once dissolved, visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: Potential inhibitory effect of flavonoids on the PI3K/Akt/mTOR pathway.
References
Optimizing Sophoranone Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sophoranone concentration for accurate IC50 determination. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prenylflavonoid compound that can be isolated from the root of Sophora subprostrata.[1] It has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in various human cancer cell lines.[2] Its mechanism of action involves targeting mitochondria, leading to the formation of reactive oxygen species (ROS), the opening of mitochondrial permeability transition pores, and the release of cytochrome c.[2] this compound can also inhibit the proliferation, migration, and invasion of cancer cells, potentially through the modulation of signaling pathways like the MAPK pathway.[3]
Q2: What is an IC50 value and why is it important for my research on this compound?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4] A lower IC50 value indicates that this compound is effective at a lower concentration, signifying higher potency.[5] Determining the IC50 is a critical step in preclinical drug development to evaluate the potency of this compound and to establish effective dose ranges for further in vitro and in vivo studies.
Q3: What are some reported IC50 values for this compound in different cancer cell lines?
A3: The IC50 value of this compound can vary depending on the cell line and experimental conditions. Below is a summary of some reported values:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [2] |
| H460 | Human Lung Carcinoma | 4.67 | [6] |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a detailed methodology for determining the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). It is advisable to perform a wide range-finding study initially.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
Q4: My dose-response curve is flat or shows no inhibition. What should I do?
A4: A flat or non-responsive curve can be due to several factors:
-
Inappropriate Concentration Range: The tested concentrations may be too low to elicit an effect. Perform a broader range-finding study with higher concentrations of this compound.
-
Compound Insolubility: this compound, being a flavonoid, might have limited solubility in aqueous media. Visually inspect for any precipitation in your stock solution and dilutions. Consider using a higher concentration of DMSO in your stock, but ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Compound Inactivity: While unlikely given published data, the specific cell line you are using might be resistant to this compound.
-
Assay Issues: Ensure your reagents, especially the MTT solution, are not expired and have been stored correctly. Validate your assay with a known positive control for your cell line.
Q5: My IC50 values are highly variable between experiments. How can I improve reproducibility?
A5: Variability in IC50 values is a common issue and can be addressed by:
-
Consistent Experimental Conditions: Ensure that factors like cell seeding density, incubation times, and reagent concentrations are kept consistent across all experiments.[9]
-
Pipetting Accuracy: Calibrate your pipettes regularly to minimize errors in serial dilutions and reagent additions.
-
Replicates: Always include technical replicates (multiple wells for the same condition within a plate) and biological replicates (repeating the entire experiment on different days).[9]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Q6: The dose-response curve is not sigmoidal. What does this mean?
A6: Deviations from a classic S-shaped curve can provide important information:
-
Incomplete Curve: If the curve does not reach a top or bottom plateau, your concentration range is likely insufficient. You need to test higher or lower concentrations to fully define the curve.
-
Biphasic Curve: This may indicate multiple mechanisms of action or off-target effects at different concentrations.
Visualizations
Caption: Workflow for IC50 determination of this compound using an MTT assay.
Caption: this compound's proposed interaction with the MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioRender App [app.biorender.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. smart.dhgate.com [smart.dhgate.com]
Technical Support Center: Enhancing Sophoranone Bioavailability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of sophoranone. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show very low and variable bioavailability. What are the potential reasons for this?
A1: Low and variable oral bioavailability of this compound is a well-documented challenge. The primary reasons are:
-
Poor Aqueous Solubility: this compound, a flavonoid, has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that this compound has very low permeability.[1][2] This suggests that it does not efficiently cross the intestinal wall to enter the bloodstream.
-
Extensive Plasma Protein Binding: Once absorbed, this compound binds extensively to plasma proteins (over 99.9%).[1][2] Only the unbound (free) fraction of a drug is pharmacologically active and can distribute to tissues. High plasma protein binding can limit its therapeutic efficacy.
-
First-Pass Metabolism: Like many flavonoids, this compound may be subject to metabolism in the intestines and liver before it reaches systemic circulation, reducing the amount of active compound.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several nanoformulation strategies have shown success in improving the bioavailability of poorly soluble flavonoids and are promising for this compound:[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[6][7][8] This increases the solubilization and absorption of lipophilic drugs. A solid-SEDDS (S-SMEDDS) formulation of a structurally similar prenylated flavonoid, Sophoraflavanone G, demonstrated a significant 3.44-fold increase in relative bioavailability in rats.[1][9]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound.[10][11][12] SLNs can protect the drug from degradation, enhance its absorption via lymphatic transport, and provide sustained release.[10][13]
-
Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[14][15][16] Liposomes can improve the solubility and absorption of drugs and protect them from degradation in the GI tract.
-
Phospholipid Complexes: Complexing this compound with phospholipids can enhance its lipophilicity and improve its ability to pass through biological membranes, thereby increasing its oral absorption.[17][18]
Q3: How can I predict the in vivo performance of my this compound formulation based on in vitro data?
A3: While in vitro-in vivo correlation (IVIVC) can be challenging, several in vitro tests can provide valuable insights:
-
In Vitro Dissolution Studies: These studies, conducted under conditions mimicking the gastrointestinal tract, can assess the extent and rate at which this compound is released from its formulation. Enhanced dissolution is a prerequisite for improved absorption.
-
Caco-2 Cell Permeability Assays: This in vitro model of the human intestinal epithelium can be used to evaluate the transport of your this compound formulation across the intestinal barrier. An increased apparent permeability coefficient (Papp) compared to the free drug suggests potentially higher in vivo absorption.
-
In Vitro Lipolysis Models (for lipid-based formulations like SEDDS and SLNs): These models simulate the digestion of lipids in the small intestine and can help predict how the formulation will behave in vivo and how the drug will be released and solubilized.
It's important to note that a direct correlation is not always observed. For instance, this compound showed potent inhibition of CYP2C9 in vitro, but this effect was not seen in vivo due to its poor absorption.[1][2] Therefore, in vivo pharmacokinetic studies are essential for confirmation.
Troubleshooting Guides
Problem 1: Low drug loading in my nanoformulation.
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid/oil phase. | Screen a variety of lipids or oils with different polarities to find one that can dissolve a higher amount of this compound. For SEDDS, consider using a cosolvent to improve solubility. |
| Drug precipitation during formulation. | Optimize the formulation process. For example, in SLN preparation, ensure the temperature of the lipid and aqueous phases is well-controlled during homogenization. |
| Unfavorable drug-to-carrier ratio. | Experiment with different drug-to-carrier ratios to find the optimal balance between drug loading and formulation stability. |
Problem 2: My this compound nanoformulation is unstable and shows particle aggregation.
| Potential Cause | Troubleshooting Step |
| Inadequate surfactant concentration or inappropriate surfactant. | Screen different surfactants and optimize their concentration to provide sufficient steric or electrostatic stabilization. A combination of surfactants may also be beneficial. |
| High drug loading leading to drug expulsion. | Re-evaluate the drug-to-carrier ratio. A lower drug loading might be necessary to maintain stability. |
| Improper storage conditions. | Store the formulation at an appropriate temperature and protect it from light and moisture. For solid formulations like S-SMEDDS, ensure low humidity. |
Problem 3: Inconsistent results in my in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Step | | Variability in the formulation's physical characteristics (e.g., particle size). | Ensure strict quality control of your formulation batches. Characterize each batch for particle size, polydispersity index, and drug content before in vivo administration. | | Animal-related factors (e.g., diet, stress). | Standardize the experimental conditions for your animal studies, including fasting period, housing, and handling. | | Issues with the analytical method for quantifying this compound in plasma. | Validate your analytical method for linearity, accuracy, precision, and sensitivity. Ensure proper sample handling and storage to prevent degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS)
This protocol is adapted from a study on Sophoraflavanone G, a structurally similar prenylated flavonoid.[1]
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Ethyl Oleate, Labrafil M 1944 CS), surfactants (e.g., Cremophor RH40, Tween 80), and cosurfactants (e.g., PEG 400, Transcutol P) to select components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the optimal oil, surfactant, and cosurfactant based on the solubility studies.
-
Prepare mixtures of surfactant and cosurfactant (e.g., Cremophor RH40 and PEG 400) at different weight ratios.
-
Mix the oil phase (Ethyl Oleate) with the surfactant/cosurfactant mixture at various weight ratios.
-
Add water dropwise to each mixture under gentle agitation and observe the formation of a microemulsion to identify the self-microemulsifying region.
-
-
Preparation of this compound-Loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Dissolve this compound in this mixture to a desired concentration (e.g., 20 mg/g).
-
-
Preparation of S-SMEDDS:
-
Add a solid adsorbent (e.g., mannitol) to the liquid this compound-SMEDDS at a specific ratio (e.g., 2:1 w/w).
-
Mix thoroughly to allow for complete adsorption.
-
The resulting powder is the S-SMEDDS.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol that can be adapted for this compound formulations.
-
Animals:
-
Use male Sprague-Dawley rats (or another appropriate strain) of a specific weight range.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight before drug administration with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., control group receiving this compound suspension, and test group receiving this compound nanoformulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Calculate the relative bioavailability of the nanoformulation compared to the control suspension.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Sophoraflavanone G (SFG) Suspension and SFG-S-SMEDDS in Rats [1]
| Parameter | SFG Suspension | SFG-S-SMEDDS |
| Cmax (ng/mL) | 185.3 ± 45.2 | 638.7 ± 156.4 |
| Tmax (h) | 0.5 ± 0.2 | 0.3 ± 0.1 |
| AUC (0-t) (ng·h/mL) | 543.6 ± 123.8 | 1868.9 ± 453.7 |
| Relative Bioavailability (%) | - | 343.84 |
Visualizations
References
- 1. Solid self-microemulsifying drug delivery system of Sophoraflavanone G: Prescription optimization and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics and Toxicology of Theranostic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of bioavailability and bioactivity of diet-derived flavonoids by application of nanotechnology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 6. csmres.co.uk [csmres.co.uk]
- 7. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ngdcare.nl [ngdcare.nl]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The preparation of silybin-phospholipid complex and the study on its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sophoranone Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Sophoranone in cell-based assays and encountering issues with vehicle controls affecting cell viability.
Frequently Asked Questions (FAQs)
Q1: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What is the recommended solvent for this compound?
A1: this compound is a flavonoid compound that is readily soluble in Dimethyl Sulfoxide (DMSO)[1][2]. For in vitro cell culture experiments, DMSO is the most commonly used solvent. However, it is crucial to use a low final concentration as DMSO can be toxic to cells[3][4]. If you are observing toxicity with your DMSO vehicle control, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%[3][4]. It is recommended to perform a vehicle toxicity titration to determine the maximum tolerated DMSO concentration for your specific cell line.
-
Alternative Solvents: While less common for this compound, other organic solvents like ethanol can be used for flavonoids[4][5]. However, similar to DMSO, a vehicle toxicity titration is essential. The choice of solvent can also depend on the specific experimental requirements and the cell type being used.
Q2: I'm observing higher cell viability in my this compound-treated wells compared to my vehicle control. Is this normal?
A2: This phenomenon can sometimes occur and may be attributed to a few factors:
-
Vehicle-Induced Stress: The vehicle (e.g., DMSO) might be causing a low level of stress or toxicity to the cells, slightly reducing their metabolic activity or proliferation. The presence of this compound might be mitigating this effect, leading to a comparatively higher viability reading.
-
Hormetic Effect: At very low concentrations, some compounds can exhibit a hormetic effect, where they stimulate cell proliferation or metabolic activity before showing inhibitory effects at higher concentrations.
-
Experimental Variability: High variability in your assay can also lead to such results. Ensure proper mixing of reagents and consistent cell seeding density.
Q3: What is the known mechanism of this compound-induced cell death?
A3: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines[6][7]. The mechanism involves the generation of reactive oxygen species (ROS), which leads to the opening of mitochondrial permeability transition pores and the release of cytochrome c[7]. This initiates a caspase cascade, ultimately leading to cell death. Additionally, this compound has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the activation of JNK and ERK[8][9].
Troubleshooting Guide: Vehicle Control Cytotoxicity
If you are experiencing unexpected cell death or low viability in your vehicle control wells, follow these troubleshooting steps.
Problem: High Cytotoxicity in Vehicle Control
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Solvent Concentration | The final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is too high. |
| Solution: Perform a serial dilution of your vehicle to determine the highest non-toxic concentration for your specific cell line. Aim for a final concentration of DMSO at or below 0.5%[3][4]. | |
| Solvent Purity and Storage | The solvent may be contaminated or degraded. |
| Solution: Use a high-purity, sterile-filtered solvent suitable for cell culture. Store solvents in small, single-use aliquots to avoid repeated freeze-thaw cycles and contamination. | |
| Cell Line Sensitivity | Some cell lines are more sensitive to specific solvents. |
| Solution: If reducing the solvent concentration is not feasible, consider testing an alternative solvent. For flavonoids like this compound, ethanol could be an alternative to DMSO[4][5]. Always perform a vehicle toxicity test with any new solvent. | |
| Incorrect Preparation of Vehicle Control | The vehicle control may not accurately reflect the conditions in the treated wells. |
| Solution: Ensure the vehicle control contains the exact same concentration of the solvent as the highest concentration used for the this compound-treated wells. | |
| Extended Incubation Time | Prolonged exposure to even low concentrations of a solvent can be detrimental to some cell lines. |
| Solution: Optimize the incubation time for your experiment. It may be possible to reduce the exposure time without compromising the detection of this compound's effects. |
Troubleshooting Workflow for Vehicle Control Issues
Caption: A flowchart for troubleshooting vehicle control-related cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay (96-well plate)
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all treated wells and the vehicle control. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well[6].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down[6][10].
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes)[11].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL[11].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[11].
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark[11].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Experimental Workflow for Cell Viability and Apoptosis Assays
Caption: A generalized workflow for assessing cell viability and apoptosis.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through a mitochondria-mediated pathway involving the generation of reactive oxygen species (ROS) and the activation of MAPK signaling.
Caption: The signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((-)-Sophoranone) | 黄酮类 | MCE [medchemexpress.cn]
- 3. Plant cell culture technologies: A promising alternatives to produce high-value secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Composition and Biological Activities of Ethanol Extracts of Caryocar coriaceum Wittm., a Native Plant from Caatinga Biome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 9. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing Sophoranone Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo efficacy of Sophoranone.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy of this compound despite promising in vitro results. What are the potential reasons?
A1: The discrepancy between in vitro and in vivo efficacy of this compound is often attributed to its poor pharmacokinetic profile. Key factors include:
-
Low Aqueous Solubility: this compound, like many flavonoids, has poor water solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.
-
Poor Oral Bioavailability: Studies have shown that this compound has very low permeability across intestinal epithelial cells.[1][2] This poor absorption is a major contributor to its low bioavailability.
-
Extensive Plasma Protein Binding: this compound exhibits a high degree of binding to plasma proteins (over 99.9%).[1] This high level of binding restricts the amount of free, pharmacologically active this compound that can reach target tissues.
-
First-Pass Metabolism: Flavonoids can undergo extensive metabolism in the intestine and liver, which can significantly reduce the amount of active compound reaching systemic circulation.
Q2: What are the primary strategies to overcome the low bioavailability of this compound?
A2: To enhance the in vivo efficacy of this compound, the primary focus should be on improving its bioavailability. The main strategies include:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoformulations such as liposomes or nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[3][4]
-
Combination Therapy with Bioenhancers: Co-administration of this compound with natural compounds that inhibit drug efflux pumps (like P-glycoprotein) or metabolic enzymes can increase its systemic exposure.[5][6]
Troubleshooting Guides
Issue 1: Poor this compound Absorption and Low Systemic Exposure
Troubleshooting Steps:
-
Evaluate Formulation: If you are administering this compound in a simple suspension or solution, consider developing a nanoformulation to improve its solubility and absorption.
-
Incorporate a Bioenhancer: Co-administer this compound with a known bioenhancer, such as piperine, to inhibit P-glycoprotein-mediated efflux in the intestines.
-
Optimize the Route of Administration: While oral administration is common, for preclinical studies, alternative routes like intravenous or intraperitoneal injection can be used to bypass first-pass metabolism and ensure higher systemic exposure.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | ~13.1 ng/mL (after 12.9 mg/kg oral dose) | [7] |
| Caco-2 Cell Permeability (Papp, A to B) | (0.115 ± 0.0369) x 10⁻⁶ cm/s | [1][2][7] |
| Plasma Protein Binding | >99.9% | [1] |
Table 2: Effect of Nanoformulation on Polyphenol Bioavailability (General)
| Formulation | Key Advantage | Reference |
| Liposomes | Encapsulates both hydrophilic and lipophilic drugs, improves stability. | [3][4] |
| Nanoparticles (e.g., PLGA) | Controlled release, potential for surface modification for targeting. | [2][8] |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, good biocompatibility. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study of this compound with a Bioenhancer
Study Design:
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, 270-290 g).
-
Groups:
-
Group 1: Control (this compound alone, oral gavage).
-
Group 2: Treatment (this compound co-administered with piperine, oral gavage).
-
-
Dosing:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare a suspension of piperine in the same vehicle.
-
Administer the respective formulations to the rats.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability for both groups to determine the effect of the bioenhancer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for developing and evaluating this compound-loaded liposomes.
Caption: Mechanism of piperine enhancing this compound absorption by inhibiting P-glycoprotein.
Caption: Logical relationship between the challenges and solutions for this compound efficacy.
References
- 1. Combination Anticancer Therapies Using Selected Phytochemicals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 6. In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Advanced bioanalytical techniques for pharmacokinetic studies of nanocarrier drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sophoranone vs. Quercetin: A Comparative Guide on Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two flavonoids, sophoranone and quercetin. It summarizes their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects on cancer cells, supported by data from preclinical studies.
Executive Summary
This compound and quercetin are plant-derived flavonoids that both exhibit significant anticancer activities, including the inhibition of cell proliferation, induction of cell cycle arrest, and triggering of apoptosis. However, they achieve these effects through distinct molecular mechanisms and with differing potencies. Evidence suggests that This compound may possess stronger growth-inhibitory and apoptosis-inducing activity than quercetin in certain cancer cell lines, such as human leukemia U937 cells.[1][2] Quercetin, being more extensively studied, is known to modulate a wider array of signaling pathways, acting as a multi-targeted agent.[3][4][5]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the cytotoxic and cytostatic effects of this compound and quercetin on different cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time |
| This compound | MKN7 | Stomach Cancer | 1.2 ± 0.3 | Not Specified |
| This compound Analog | H460 | Lung Carcinoma | 4.67 | Not Specified |
| Quercetin | T47D | Breast Cancer | ~50 | 48 h |
| Quercetin | MCF-7 | Breast Cancer | 4.9 - 17.2 | Not Specified |
| Quercetin | MDA-MB-468 | Breast Cancer | 55 | Not Specified |
| Quercetin | HT-29 | Colon Cancer | 81.65 ± 0.49 | 48 h |
| Quercetin | HT29 | Colon Cancer | ~75 | 72 h |
| Quercetin | HCT-15 / RKO | Colon Cancer | 121.9 / 142.7 | 24 h |
Table 2: Comparative Effects on Cancer Cell Cycle
Both compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.
| Compound | Cell Line | Cancer Type | Effect | Concentration & Time |
| This compound | U937 | Leukemia | Induces cell cycle effects | Not Specified |
| Quercetin | T47D | Breast Cancer | G2/M Arrest | 50 µM / 48 h |
| Quercetin | HT29 | Colon Cancer | G2/M Arrest | 75 µM / 72 h |
| Quercetin | MDA-MB-231 | Breast Cancer | S and G2/M Arrest | 20 µM / 48 h |
| Quercetin | HeLa | Cervical Cancer | G2/M Arrest | Not Specified |
| Quercetin | SK-Br3 | Breast Cancer | G1 Arrest | Low dose (<10µM) |
Table 3: Comparative Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.
| Compound | Cell Line | Cancer Type | Key Apoptotic Events |
| This compound | U937 | Leukemia | ROS formation, mitochondrial pore opening, cytochrome c release.[1][2] |
| This compound | MDA-MB-231 | Breast Cancer | Increased cleaved caspases-3, -8, -9; increased Bax; decreased Bcl-2.[6] |
| Quercetin | MDA-MB-231 | Breast Cancer | Increased apoptotic cells by 15% after 48h at 20 µM.[7] |
| Quercetin | PANC-1 | Pancreatic Cancer | ER stress, increased intracellular Ca²⁺, mitochondrial dysfunction.[8] |
| Quercetin | HeLa | Cervical Cancer | Activates both intrinsic and extrinsic pathways.[9] |
| Quercetin | Multiple | Various | Induces apoptosis in all 9 tested cancer cell lines.[10] |
Mechanisms of Action & Signaling Pathways
This compound: A Targeted Approach
This compound primarily exerts its anticancer effects by targeting mitochondria and key signaling kinases. Its mechanism involves:
-
Induction of Oxidative Stress: It triggers the formation of reactive oxygen species (ROS) in the early stages of treatment.[1][2]
-
Mitochondrial Disruption: The increase in ROS leads to the opening of mitochondrial permeability transition pores and the subsequent release of cytochrome c into the cytoplasm.[1][2]
-
Inhibition of Upstream Kinases: this compound inhibits the phosphorylation of Janus kinases (JAKs) and Src family kinases, which are upstream regulators of the STAT signaling pathway. This leads to the suppression of STAT3 and STAT5 activity, crucial for cancer cell survival and proliferation.
-
MAPK Pathway Modulation: It can suppress cancer cell migration and invasion by blocking the MAPK pathway.[6]
Quercetin: A Multi-Targeted Agent
Quercetin is recognized for its ability to interact with a multitude of cellular signaling pathways, making it a pleiotropic anticancer agent. Key pathways modulated by quercetin include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this central pathway disrupts signals that promote cell growth, proliferation, and survival.[4][5]
-
MAPK/ERK Pathway: Quercetin can modulate this pathway to either inhibit proliferation or, in some contexts, promote apoptosis.[11][12]
-
Wnt/β-catenin Pathway: By preventing β-catenin translocation to the nucleus, quercetin can downregulate genes involved in cell proliferation.[4][12]
-
p53 Signaling: It can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[3]
-
JAK/STAT Pathway: Similar to this compound, quercetin can inhibit STAT phosphorylation, reducing its pro-survival signaling.[3][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and quercetin.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound or quercetin. Remove the old medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include untreated and solvent-only controls. Incubate for the specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[14]
-
Absorbance Reading: Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
Protocol:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates. Treat with this compound or quercetin at the desired concentrations and for the specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize. Centrifuge the combined cell suspension.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[16] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[19][20][21][22]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.
-
Fixation: Wash the cells with PBS, then resuspend the pellet. While vortexing gently, add 1-4 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate for at least 30 minutes on ice (or store at -20°C).[19][20]
-
Washing: Centrifuge the fixed cells at a higher speed (~500 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[20]
-
RNA Digestion: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for at least 15-30 minutes at room temperature to ensure only DNA is stained.[19]
-
DNA Staining: Add Propidium Iodide (PI) staining solution (e.g., final concentration of 50 µg/mL) to the cells.
-
Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use pulse processing (Area vs. Width or Height) to gate out doublets and aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of quercetin on apoptosis of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validating Sophoranone's Anti-Cancer Activity: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activities of Sophoranone, a prenylated flavonoid, with established chemotherapeutic agents. The information is compiled from preclinical studies to offer insights into its therapeutic potential and mechanisms of action.
Executive Summary
This compound, a natural compound isolated from Sophora flavescens, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its primary mechanism involves the induction of apoptosis through the mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS). Furthermore, this compound has been shown to modulate key signaling pathways, including the MAPK pathway, which are critical in cancer cell proliferation and survival. This guide presents available efficacy data, detailed experimental protocols for validation, and visual representations of its molecular interactions.
Comparative Efficacy of this compound
This compound has exhibited potent cytotoxic effects against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and provides a comparison with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, in similar cancer cell lines.
Disclaimer: The IC50 values for Doxorubicin and Cisplatin are sourced from separate studies and are provided for reference. Direct comparative studies of this compound with these agents in the same experimental setup are limited, and thus, these values should be interpreted with caution.
| Cancer Type | Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) | Cisplatin IC50 (µM) (Reference) |
| Stomach Cancer | MKN7 | 1.2 | ~0.25 | ~3.3 - 58 |
| Lung Carcinoma | H460 | 4.67 | ~0.02 - 0.1 | ~1.7 - 10 |
| Human Leukemia | U937 | Not explicitly quantified | ~0.02 | ~1 - 5 |
| Nasopharyngeal Carcinoma | CNE-1 | Potent (exact IC50 not stated) | ~0.1 - 1 | ~2 - 8 |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly depending on the specific experimental conditions.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by targeting critical cellular pathways. The primary mechanism involves the induction of intrinsic apoptosis and the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Induction of Apoptosis
This compound treatment leads to the generation of Reactive Oxygen Species (ROS) within cancer cells. This oxidative stress triggers the opening of the mitochondrial permeability transition pore, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Modulation of the MAPK Signaling Pathway
This compound has been observed to influence the phosphorylation status of key proteins in the MAPK pathway, including ERK, JNK, and p38. The differential regulation of these kinases can inhibit cell proliferation, migration, and invasion, and promote apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for MAPK Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in the MAPK signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available preclinical data strongly suggest that this compound possesses significant anti-cancer activity against a variety of cancer cell types. Its ability to induce apoptosis and modulate the MAPK signaling pathway highlights its potential as a novel therapeutic agent. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the anti-cancer properties of this compound. Direct comparative studies with standard chemotherapeutics are warranted to fully elucidate its relative efficacy and potential for clinical development.
Sophoranone: A Comparative Analysis of its Anticancer Efficacy Across Various Cell Lines
Sophoranone, a prenylflavonoid extracted from the roots of Sophora subprostrata, has demonstrated significant potential as an anticancer agent.[1][2] This guide provides a comparative overview of its efficacy in different cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line, indicating a degree of selectivity in its anticancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Stomach Cancer | MKN7 | 1.2 ± 0.3 | [1][2] |
| Lung Carcinoma | H460 | 4.67 | [3] |
| Leukemia | U937 | Not specified, but noted to have very strong growth-inhibitory and apoptosis-inducing activities. | [1][2] |
| Nasopharyngeal Carcinoma | CNE-1 | Concentrations of 25, 50, and 100 µmol/L showed significant effects on invasion, migration, and apoptosis. | [4] |
Experimental Protocols
The following section details the typical methodologies employed to assess the efficacy of this compound.
Cell Viability and IC50 Determination (MTT Assay)
A common method to evaluate the cytotoxic effect of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Figure 1. A generalized workflow for determining the IC50 of this compound using an MTT assay.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).
In human leukemia U937 cells, this compound's mechanism involves the targeting of mitochondria.[1][2] It triggers the formation of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore.[1][2] This event culminates in the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the intrinsic apoptotic pathway.[1][2] The release of cytochrome c is reportedly prevented by inhibitors of mitochondrial respiratory chain complexes III and IV, suggesting these are direct or indirect targets of this compound.[1][2]
Furthermore, in nasopharyngeal carcinoma CNE-1 cells, this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] It decreases the mRNA expression of key upstream kinases MEK, ERK1, and ERK2, while simultaneously increasing the phosphorylation of the downstream effectors ERK, JNK, and p38.[4] This modulation of the MAPK pathway is associated with the observed inhibition of cell invasion and migration, and the induction of apoptosis.[4]
Figure 2. Signaling pathways modulated by this compound leading to apoptosis and reduced cell motility.
Conclusion
This compound demonstrates considerable cytotoxic and pro-apoptotic activity against a variety of cancer cell lines, with particularly high potency observed in stomach and lung cancer cells. Its mechanism of action is multifaceted, involving the induction of mitochondrial-mediated apoptosis and the modulation of the MAPK signaling pathway. These characteristics position this compound as a promising candidate for further investigation and development in the field of oncology. Future research should aim to broaden the panel of tested cell lines and explore its efficacy in in vivo models to better ascertain its therapeutic potential.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
Sophoranone: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of Sophoranone, a prenylated flavonoid isolated from Sophora flavescens, on normal and cancerous cell lines. The data presented herein highlights the potential of this compound as a selective anti-cancer agent, demonstrating preferential cytotoxicity and pro-apoptotic activity towards tumor cells while exhibiting significantly lower toxicity to normal, healthy cells.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound and related selectively cytotoxic flavonoids on various cancer and normal cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Flavonoids
| Compound | Cell Line | Cell Type | Incubation Time | IC50 | Reference |
| This compound | MKN7 | Human Stomach Cancer | - | 1.2 ± 0.3 µM | [1] |
| This compound | H460 | Human Lung Carcinoma | - | 4.67 µM | [2] |
| Eupatorin | MCF-7 | Human Breast Cancer | 48h | 5 µg/mL | [3] |
| MDA-MB-231 | Human Breast Cancer | 48h | 5 µg/mL | [3] | |
| MCF-10A | Normal Human Breast Epithelial | 48h | 30 µg/mL | [3] | |
| Indole Chalcone | MDA-MB-231 | Human Breast Cancer | 72h | 34.03 ± 3.04 µM | [4] |
| MCF-7 | Human Breast Cancer | 72h | 37.32 ± 1.51 µM | [4] | |
| MCF-10A | Normal Human Breast Epithelial | 72h | >100 µM | [4] |
Note: Data for Eupatorin and Indole Chalcone are included to illustrate the principle of selective cytotoxicity against cancer cells, a characteristic reported for this compound.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells
| Treatment | Cell Line | Effect | Observation |
| This compound | U937 (Human Leukemia) | Induction of Apoptosis | Increased reactive oxygen species, release of cytochrome c.[1] |
| This compound | CNE-1 (Nasopharyngeal Carcinoma) | Induction of Apoptosis | Increased apoptosis rate.[3] |
| This compound | Various Human Solid Tumors | Induction of Apoptosis | Inhibited cell growth and induced apoptosis.[1] |
| Sophoraflavanone G | Human Cancer Cells | Induction of Apoptosis | Regulation of apoptotic and anti-apoptotic protein expression.[4] |
| Sophoridine | Pancreatic Cancer Cells | Cell Cycle Arrest | Induced S phase arrest.[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods used in studies evaluating the effects of flavonoids on cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, and MCF-10A) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[4]
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, ERK, p-ERK, Akt, p-Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparative analysis of this compound.
This compound-Modulated Signaling Pathways in Cancer Cells
Caption: this compound's impact on key cancer signaling pathways.
References
- 1. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Effect of Curcumin and Citral Combination on Breast Cancer Cells: Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Sophoranone in Apoptosis Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sophoranone's efficacy in inducing apoptosis, alongside alternative compounds. The information presented is collated from various experimental studies to aid in the replication and extension of apoptosis research.
Performance Comparison of Apoptosis-Inducing Compounds
The following table summarizes the cytotoxic effects of this compound and alternative compounds on various cancer cell lines. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.
| Compound | Cell Line | Assay | IC50 Value (µM) | Key Findings | Reference |
| This compound | MKN7 (Stomach Cancer) | Not Specified | 1.2 ± 0.3 | Potent growth inhibition. | [1] |
| This compound | U937 (Leukemia) | Not Specified | Not Specified | Stronger apoptosis-inducing activity than daidzein, genistein, and quercetin. | [1] |
| Sophoridine | SGC7901 (Gastric Cancer) | MTT Assay | 3.52 | Induced apoptosis. | |
| Sophoridine | AGS (Gastric Cancer) | MTT Assay | 3.91 | Induced apoptosis. | |
| Quercetin | Various Cancer Cell Lines | MTT Assay | Varies | Induces apoptosis in a dose-dependent manner. |
Signaling Pathway of this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. The process is initiated by the generation of reactive oxygen species (ROS), which leads to the opening of the mitochondrial permeability transition pore and subsequent release of cytochrome c. This triggers a caspase cascade, ultimately leading to programmed cell death. The MAPK signaling pathway has also been implicated in this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Assays
The following diagram outlines a general workflow for assessing this compound-induced apoptosis in a cancer cell line. This workflow integrates cell viability, apoptosis, and protein expression analyses.
Caption: General experimental workflow for apoptosis studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MKN7)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
Sophoranone: A Comparative Analysis of its Bioactivity Across Diverse Assays
For Researchers, Scientists, and Drug Development Professionals
Sophoranone, a prenylflavonoid isolated from the roots of Sophora subprostrata and Sophora flavescens, has garnered significant attention within the scientific community for its potent anti-cancer and anti-inflammatory properties. This guide provides a comparative overview of this compound's performance across various biological assays, supported by experimental data from multiple studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into this promising natural compound.
Comparative Efficacy of this compound
The biological activity of this compound has been evaluated using a range of in vitro assays, primarily focusing on its cytotoxic effects on cancer cells and its ability to modulate inflammatory responses.
Anti-Cancer Activity
This compound exhibits broad-spectrum anti-cancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U937 | Human Leukemia | Apoptosis Induction | Potent (Specific value not provided) | [1] |
| MKN7 | Human Stomach Cancer | Growth Inhibition | 1.2 ± 0.3 | [1] |
| H460 | Human Lung Carcinoma | MTT Assay | 4.67 (for a this compound analog) | [2] |
| CNE-1 | Nasopharyngeal Carcinoma | Not Specified | Effective at 25, 50, and 100 µmol/L | [3] |
Anti-Inflammatory Activity
This compound has also demonstrated significant anti-inflammatory effects, primarily assessed by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| RAW264.7 | Griess Assay | Inhibition of LPS-induced Nitric Oxide (NO) production | Demonstrated | [4] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate this compound's bioactivity are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[2][5]
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: RAW264.7 macrophage cells are seeded in a 96-well plate and stimulated with LPS in the presence or absence of this compound for 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.
-
Color Development: 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Mitochondrial Apoptosis Pathway
This compound induces apoptosis in cancer cells through a mitochondria-dependent pathway.[1] This involves the generation of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: this compound-induced mitochondrial apoptosis pathway.
MAPK Signaling Pathway in Cancer Cells
This compound has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in nasopharyngeal carcinoma CNE-1 cells.[3] This pathway is crucial for cell proliferation, differentiation, and survival. This compound treatment can lead to a decrease in the expression of key components of this pathway, such as MEK, ERK1, ERK2, and JNK, thereby inhibiting cancer cell invasion and migration and promoting apoptosis.
References
- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Sophoranone Disposal: Ensuring Laboratory Safety and Environmental Protection
Understanding Sophoranone's Hazard Profile
This compound is a bioactive flavonoid.[1] While comprehensive environmental hazard data is limited, one safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.[2] Therefore, it is crucial to handle this compound with care and prevent its release into the environment.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
-
Avoid generating dust or aerosols. Work in a well-ventilated area, preferably under a fume hood.
-
Keep this compound away from heat, sparks, open flames, and hot surfaces as a precautionary measure.[3][4]
Quantitative Data for this compound and Related Flavonoids
Specific quantitative ecotoxicity data for this compound, such as LC50 (lethal concentration for 50% of test organisms) or EC50 (effective concentration for 50% of test organisms), are not available in the reviewed literature. However, studies on other flavonoids suggest a generally low risk of acute toxicity. For instance, several citroflavonoids have been shown to have an LD50 (lethal dose for 50% of test animals) greater than 2000 mg/kg in rats, classifying them as low-risk substances.[5]
| Parameter | Value | Compound | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Naringenin, Naringin, Hesperidin, Quercetin | [5] |
| This compound-specific Ecotoxicity Data | Not Available | This compound | - |
It is imperative to treat this compound as potentially hazardous to the aquatic environment in the absence of specific data and to take all necessary precautions to prevent its release.
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a general framework for the safe disposal of this compound waste. Always consult and adhere to your institution's specific waste management policies and local regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste: For this compound solutions, collect the waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the solvent used.
Step 2: Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[6]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or soapy water, depending on the surface and solubility), and collect the cleaning materials as hazardous waste.
Step 3: Long-Term Storage and Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Waste should be sent to an approved waste disposal plant or a special waste collection point.[3][4][6] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols for Flavonoid Degradation (General)
While no specific degradation protocols for this compound were found, research on other flavonoids suggests potential degradation pathways that could be explored for waste treatment under controlled laboratory settings, subject to rigorous validation and safety assessment.
Thermal Degradation: Some flavonoids can be degraded by boiling in water. The process involves the opening of the heterocyclic C-ring, leading to the formation of simpler aromatic compounds.[7] The stability of flavonoids to thermal degradation varies depending on their structure.
Microbial Degradation: Certain anaerobic bacteria, such as Clostridium orbiscindens, have been shown to degrade flavonoids into simpler phenolic compounds.[8] This suggests that bioremediation could be a potential, though complex, avenue for flavonoid waste treatment.
Note: These are not established disposal protocols and should only be considered for research purposes into waste treatment methodologies. The primary and recommended method of disposal is through a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste management.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sophoranone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Sophoranone. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended. Avoid latex, leather, and fabric gloves as they offer inadequate protection. Regularly inspect gloves for any signs of degradation or puncture. It is advisable to change gloves every 30 to 60 minutes or immediately if contamination is known or suspected. Double gloving is recommended to provide an additional layer of protection.[1][2] |
| Eyes & Face | Safety goggles and face shield | Use tight-sealing safety goggles to protect against splashes. A face shield should be worn in conjunction with goggles to provide a full range of protection for the face. Standard eyeglasses with side shields do not offer sufficient protection.[2][3] |
| Body | Chemical-resistant clothing | Wear a liquid-tight spray overall or a hooded two-piece chemical splash suit. Ensure that the sleeves of the overalls are pulled over the cuffs of the gloves. Do not put the trouser legs of your overalls into your boots; pull them over the boots to prevent liquid from entering.[1] |
| Feet | Chemical-resistant boots | Neoprene or nitrile rubber boots are recommended as they are impermeable to liquids and chemical pesticides. Before use, check boots for any cracks or contamination.[1][4] |
| Respiratory | Air-purifying respirator | Use in a well-ventilated area. If ventilation is inadequate or for activities with a higher risk of aerosol generation, a NIOSH-approved air-purifying respirator should be used. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[2][5] |
Handling and Storage Protocols
Proper handling and storage procedures are crucial to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Keep the container tightly closed when not in use.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Use only non-sparking tools to prevent ignition sources.[5]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a cool, well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Emergency and Spill Response
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[5]
-
If on Skin (or hair): Remove all contaminated clothing immediately. Rinse skin with water/shower.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3]
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert people in the immediate area of the spill and evacuate if necessary.[6]
-
Ventilate: Increase ventilation in the spill area.[6]
-
Wear PPE: Before attempting cleanup, don the appropriate personal protective equipment as outlined above.[6]
-
Containment: Prevent the spill from spreading or entering drains by using a spill sock or other absorbent material.[7]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth. Work from the perimeter of the spill inward.[6][8]
-
Collect: Use non-sparking tools to collect the absorbed material and any broken glass into a puncture-resistant container labeled as hazardous waste.[7]
-
Decontaminate: Clean the spill area with an appropriate cleaning solution and spill pads.[7]
-
Dispose: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.[7]
-
Report: Report the spill to your supervisor and the appropriate environmental health and safety department.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials should be collected in a labeled, sealed plastic container or bag.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10]
-
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Store waste in a designated hazardous waste accumulation area.
-
Arrange for disposal through a licensed chemical waste disposal contractor.[11] Do not dispose of this compound down the drain.
-
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. louisville.edu [louisville.edu]
- 6. ut.edu [ut.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 11. Purchase, storage and disposal of chemicals – University of Auckland [auckland.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
